molecular formula C22H24FN7O3 B14754260 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid

4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B14754260
M. Wt: 453.5 g/mol
InChI Key: GYNGSCOXJBZJSQ-UHFFFAOYSA-N
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Description

4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methylcarbamoyl group, a pyrimidinyl group, a tetrazolyl group, and a cyclohexane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid involves multiple steps. One common approach is to start with the preparation of the fluorophenylmethylcarbamoyl intermediate, followed by the introduction of the pyrimidinyl and tetrazolyl groups. The final step involves the cyclohexane carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl and tetrazolyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[5-[2-[(4-Chlorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
  • 4-[[5-[2-[(4-Bromophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid
  • 4-[[5-[2-[(4-Iodophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid

Uniqueness

The uniqueness of 4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Cyclohexane ring : Provides a stable hydrophobic environment.
  • Tetrazole moiety : Known for its role in enhancing metabolic stability and bioactivity.
  • Pyrimidine derivative : Associated with various pharmacological effects, including antiviral and anticancer activities.
  • Fluorophenyl group : Often enhances binding affinity to biological targets.

Research indicates that compounds with similar structures often interact with specific biological pathways. The tetrazole and pyrimidine components may inhibit key enzymes or receptors involved in disease processes, such as:

  • Angiotensin-converting enzyme (ACE) : Inhibition can lead to reduced blood pressure and cardiovascular protection.
  • MDM2-p53 interaction : Disruption of this interaction can enhance tumor suppressor activity, promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeAssay/ModelResult (IC50/EC50)Reference
ACE InhibitionIn vitro enzyme assay0.07 µM
AntiproliferativeSJSA-1 cell line0.15 µM
Tumor Growth InhibitionXenograft model87% regression at 100 mg/kg

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on the SJSA-1 cell line, demonstrating significant antiproliferative activity with an IC50 value of 0.15 µM. This suggests potential as a chemotherapeutic agent, particularly in tumors expressing MDM2.
  • Cardiovascular Effects : The compound's ACE inhibition properties were assessed, showing an IC50 value of 0.07 µM, indicating strong potential for managing hypertension and related cardiovascular conditions.
  • Metabolic Stability : The incorporation of the tetrazole group was found to enhance the metabolic stability of the compound, making it a candidate for further development in drug formulation.

Research Findings

Recent studies have focused on optimizing the structure of similar compounds to enhance their biological profiles. Modifications to the carboxylic acid group have shown varying effects on biological activity, suggesting that structural optimization is crucial for maximizing therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationBiological Activity
Compound AHydroxamic acid substitutionIC50 = 0.011 µM
Compound BCarboxylic acid replacementIC50 = 0.0076 µM
Compound CTetrazole additionEnhanced stability

Properties

Molecular Formula

C22H24FN7O3

Molecular Weight

453.5 g/mol

IUPAC Name

4-[[5-[2-[(4-fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H24FN7O3/c1-13-10-18(26-20(25-13)21(31)24-11-14-4-8-17(23)9-5-14)19-27-29-30(28-19)12-15-2-6-16(7-3-15)22(32)33/h4-5,8-10,15-16H,2-3,6-7,11-12H2,1H3,(H,24,31)(H,32,33)

InChI Key

GYNGSCOXJBZJSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NCC2=CC=C(C=C2)F)C3=NN(N=N3)CC4CCC(CC4)C(=O)O

Origin of Product

United States

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